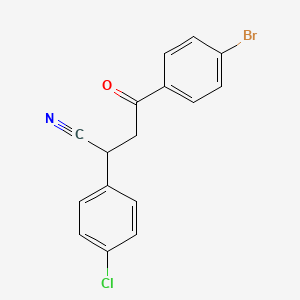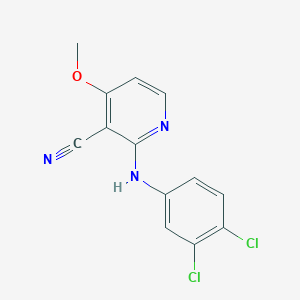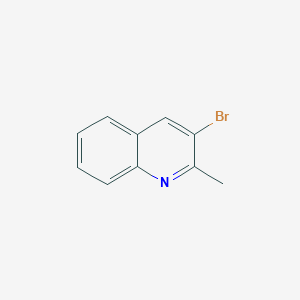
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a bromophenyl group with a chlorophenyl group, possibly through a cross-coupling reaction such as the Suzuki-Miyaura or Stille reaction. The nitrile and ketone functionalities could be introduced through various methods, such as nitrile addition or oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a polar nitrile group, and a polar carbonyl group (from the ketone). The bromine and chlorine atoms would also add significant weight to the molecule .Chemical Reactions Analysis
The compound could undergo various chemical reactions due to the presence of the nitrile, ketone, and halogenated phenyl groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid, or it could participate in nucleophilic addition reactions. The ketone could undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile and ketone groups could increase its polarity, potentially affecting its solubility in various solvents. The bromine and chlorine atoms would likely make the compound denser than similar compounds without halogens .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles
- Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines Synthesis : 4-Phenyl-3-oxobutanenitrile, a derivative closely related to 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile, is a versatile starting material for synthesizing polyfunctionally substituted heterocycles, including Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines (Khalik, 1997).
Optoelectronic and Charge Transport Properties
- Hydroquinoline Derivatives Study : Research on similar compounds to 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile demonstrates their potential as efficient multifunctional materials, with applications in optoelectronics and charge transport due to their promising structural, electronic, and optical properties (Irfan et al., 2020).
Radiation Protection in Medical Oncology
- Radiation Protection Features of Mannich Bases : Some derivatives, particularly those with a 4-bromophenyl component, have shown potential in photon and particle radiation protection, which could be significant in medical oncology and nuclear medicine (Yılmaz et al., 2020).
Molecular Structure Analysis
- Crystallographic Studies of Carbonitrile Derivatives : Crystallographic analysis of various carbonitrile derivatives, similar in structure to 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile, has provided insights into molecular interactions and stability, which are essential for understanding their potential applications in drug design and material science (Swamy et al., 2020).
Nonlinear Optical Properties
- Linear and Nonlinear Optical Properties : Chalcone derivatives, structurally similar to 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile, have been studied for their linear and nonlinear optical properties, indicating potential use in semiconductor devices (Shkir et al., 2019).
Safety And Hazards
The safety and hazards of this compound would depend on various factors, including its reactivity and the nature of its breakdown products. The presence of the bromine and chlorine atoms suggests that it could be hazardous if ingested or inhaled, and it could potentially be harmful to the environment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUJEAVNSGVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901217873 | |
| Record name | 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile | |
CAS RN |
344281-57-8 | |
| Record name | 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344281-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901217873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-2-[(2,6-dichlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B3036407.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036410.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3036411.png)

![1-{2-[(Benzoyloxy)ethanimidoyl]cyclopropyl}-4-methoxybenzene](/img/structure/B3036413.png)
![2-[(E)-3-anilino-1-methoxyprop-2-enylidene]propanedinitrile](/img/structure/B3036414.png)


![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3036419.png)

![3,4-dichloro-N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-N'-methylbenzenecarbohydrazide](/img/structure/B3036421.png)

![4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036427.png)